An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. The 1,3,4-oxadiazole ring is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the known physicochemical properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine, detailed experimental protocols for its synthesis and characterization, and a visual representation of a general experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents.
Physicochemical Properties
The physicochemical properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine are summarized in the table below. It is important to note that many of the available data are predicted values derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃O | [1][2] |
| Molecular Weight | 127.14 g/mol | [1][2] |
| CAS Number | 65283-97-8 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 182-183 °C | [3] |
| Boiling Point (Predicted) | 236.4 ± 23.0 °C | [3] |
| Density (Predicted) | 1.145 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -0.52 ± 0.13 | [3] |
| XLogP3 (Predicted) | 1.35640 | [1] |
| Polar Surface Area (PSA) | 64.94 Ų | [1] |
| Refractive Index (Predicted) | 1.509 | [1] |
| Flash Point (Predicted) | 96.778 °C | [1] |
Experimental Protocols
Synthesis of 5-Isopropyl-1,3,4-oxadiazol-2-amine
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is the reaction of an acid hydrazide with a cyanogen halide.[4] The following protocol is a representative procedure for the synthesis of 5-Isopropyl-1,3,4-oxadiazol-2-amine from isobutyrohydrazide.
Materials:
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Isobutyrohydrazide
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Cyanogen bromide (CNBr)
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Methanol
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Aqueous sodium hydroxide solution (10%)
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Methylene chloride
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolve isobutyrohydrazide (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of cyanogen bromide (1 equivalent) in methanol to the stirred solution of isobutyrohydrazide.
-
After the addition is complete, gently heat the reaction mixture to near boiling on a steam bath.
-
Concentrate the reaction mixture to a small volume using a rotary evaporator.
-
Adjust the pH of the residue to approximately 8.0 by adding 10% aqueous sodium hydroxide solution.
-
Extract the resulting alkaline mixture with methylene chloride (3 x volume of the aqueous layer).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-Isopropyl-1,3,4-oxadiazol-2-amine by recrystallization from a suitable solvent such as methanol.
Characterization of 5-Isopropyl-1,3,4-oxadiazol-2-amine
The structure and purity of the synthesized 5-Isopropyl-1,3,4-oxadiazol-2-amine can be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and a broad singlet for the amino protons. The chemical shifts will be indicative of their electronic environment.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the two carbons of the oxadiazole ring, as well as the carbons of the isopropyl group.[5]
2. Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 127.14 g/mol .
3. Infrared (IR) Spectroscopy:
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The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650-1580 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1250-1020 cm⁻¹).
Experimental Workflow
While specific signaling pathways for 5-Isopropyl-1,3,4-oxadiazol-2-amine are not yet elucidated, the following diagram illustrates a general workflow for its synthesis, purification, and characterization, which are foundational steps in drug discovery and development.
Caption: General workflow for the synthesis and characterization of 5-Isopropyl-1,3,4-oxadiazol-2-amine.
Biological Activity and Signaling Pathways
The 1,3,4-oxadiazole scaffold is a known pharmacophore present in numerous compounds with a wide array of biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer effects. The mechanism of action for these compounds can vary greatly depending on the substitutions on the oxadiazole ring.
For 5-Isopropyl-1,3,4-oxadiazol-2-amine specifically, there is a lack of detailed studies identifying its precise biological target or mechanism of action. While a related, more complex molecule containing the 5-isopropyl-1,3,4-oxadiazol-2-yl moiety, BMS-645737, has been identified as a potent VEGFR-2 inhibitor, it is not possible to directly extrapolate this activity to the simpler parent compound.[6]
Further research is required to elucidate the specific biological targets and signaling pathways modulated by 5-Isopropyl-1,3,4-oxadiazol-2-amine. Such studies would be crucial in understanding its therapeutic potential and for the rational design of more potent and selective drug candidates. As a starting point for investigation, researchers could screen the compound against a panel of kinases, proteases, or other enzyme families known to be targeted by other 1,3,4-oxadiazole derivatives.
Conclusion
5-Isopropyl-1,3,4-oxadiazol-2-amine is a small molecule with potential for further investigation in the field of medicinal chemistry. This guide has provided a summary of its known physicochemical properties, a detailed protocol for its synthesis, and methods for its characterization. While the specific biological target and mechanism of action remain to be fully elucidated, the established biological significance of the 1,3,4-oxadiazole core suggests that this compound is a promising candidate for future drug discovery efforts. The information presented herein serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this and related compounds.
References
- 1. echemi.com [echemi.com]
- 2. Buy 5-Isopropyl-1,3,4-oxadiazol-2-amine (EVT-346905) | 65283-97-8 [evitachem.com]
- 3. 5-ISOPROPYL-1,3,4-OXADIAZOL-2-AMINE CAS#: 65283-97-8 [amp.chemicalbook.com]
- 4. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
